4-[3-(8-Methylimidazo[1,2-a]pyridin-2-yl)phenyl]sulfonylmorpholine
Overview
Description
4-[3-(8-Methylimidazo[1,2-a]pyridin-2-yl)phenyl]sulfonylmorpholine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine class
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridine analogues have been recognized for their wide range of applications in medicinal chemistry . They have shown significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
Mode of Action
Imidazo[1,2-a]pyridine analogues have been reported to exhibit anti-tb activity against replicating and non-replicating tb .
Biochemical Pathways
Imidazo[1,2-a]pyridine analogues have been reported to exhibit significant activity against mdr-tb and xdr-tb , suggesting that they may affect the biochemical pathways related to these conditions.
Pharmacokinetics
The acute tb mouse model indicated a reduction of bacterial load when treated with doses of a similar compound , suggesting that it may have favorable pharmacokinetic properties.
Result of Action
Imidazo[1,2-a]pyridine analogues have been reported to exhibit significant activity against mdr-tb and xdr-tb , suggesting that they may have potent antimicrobial effects.
Action Environment
The synthesis of imidazo[1,2-a]pyridines has been reported to be reasonably fast, very clean, high yielding, simple workup and environmentally benign , suggesting that the compound may have favorable environmental stability.
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(8-Methylimidazo[1,2-a]pyridin-2-yl)phenyl]sulfonylmorpholine typically involves multi-step reactions. One common method includes the reaction of 2-aminopyridine with acetophenones under oxidative conditions, often catalyzed by copper(I) iodide (CuI) in the presence of oxygen . Another approach involves the use of flavin and iodine to catalyze an aerobic oxidative C-N bond-forming process .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[3-(8-Methylimidazo[1,2-a]pyridin-2-yl)phenyl]sulfonylmorpholine undergoes various chemical reactions, including:
Oxidation: Catalyzed by agents like iodine or other oxidizing agents.
Reduction: Typically involves reducing agents such as sodium borohydride.
Substitution: Commonly involves nucleophilic substitution reactions where functional groups are replaced.
Common Reagents and Conditions
Oxidation: Iodine, oxygen, and flavin catalysts.
Reduction: Sodium borohydride, hydrogen gas with palladium catalysts.
Substitution: Halogenated compounds, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the imidazo[1,2-a]pyridine scaffold.
Scientific Research Applications
4-[3-(8-Methylimidazo[1,2-a]pyridin-2-yl)phenyl]sulfonylmorpholine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in treating diseases like tuberculosis.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine: Known for its selective COX-2 inhibitory activity.
Imidazo[1,2-a]pyrimidines: Another class of compounds with similar structural features and applications in medicinal chemistry.
Uniqueness
4-[3-(8-Methylimidazo[1,2-a]pyridin-2-yl)phenyl]sulfonylmorpholine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its morpholinylsulfonyl group, in particular, contributes to its potential as a versatile scaffold for drug development.
Properties
IUPAC Name |
4-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]sulfonylmorpholine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S/c1-14-4-3-7-20-13-17(19-18(14)20)15-5-2-6-16(12-15)25(22,23)21-8-10-24-11-9-21/h2-7,12-13H,8-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDHQSWGYYWTEBY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2)C3=CC(=CC=C3)S(=O)(=O)N4CCOCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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